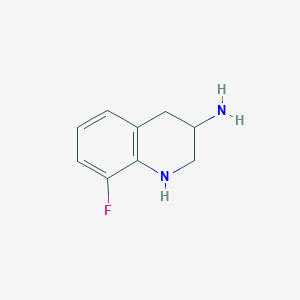

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine

Description

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is a fluorinated tetrahydroquinoline derivative with a primary amine group at the 3-position and a fluorine atom at the 8-position. Its synthesis typically involves directed lithiation followed by fluorine–amine exchange reactions, as demonstrated in multiple studies (e.g., lithiation of 8-fluoro-3,4-dihydroisoquinoline and subsequent nucleophilic substitutions) . This compound serves as a versatile building block for central nervous system (CNS) drug candidates due to its ability to undergo diverse functionalizations, including alkylation, reduction, and cyclization .

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroquinolin-3-amine |

InChI |

InChI=1S/C9H11FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,12H,4-5,11H2 |

InChI Key |

ARTSQJNNSSQWMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC2=C1C=CC=C2F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-fluoroquinoline using a palladium or platinum catalyst under high pressure of hydrogen . Another approach involves the use of ethyl cyanoacetate in a three-component cascade reaction with 2-alkenyl aniline and aldehydes, followed by reduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated amines.

Substitution: Various substituted tetrahydroquinolines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives, including 8-fluoro compounds. These derivatives have shown effectiveness against a range of bacterial pathogens and are being explored for their use as antibiotics and bactericidal agents in both human and veterinary medicine. The unique structural features of these compounds contribute to their ability to inhibit bacterial growth effectively .

Neurological Applications

The compound has garnered attention for its potential in treating neurological disorders. Specifically, 8-fluoro-1,2,3,4-tetrahydroquinolin-3-amine is being investigated for its role as a neuroprotective agent , particularly in conditions like Alzheimer’s disease and Parkinson’s disease. Research indicates that certain analogs can act on dopamine receptors and may provide symptomatic relief while also offering neuroprotection through mechanisms involving iron chelation .

Pain Management

In the realm of pain management, compounds similar to this compound have been evaluated for their effectiveness as nitric oxide synthase inhibitors . These inhibitors can significantly reduce neuropathic pain in animal models, suggesting that they may be viable candidates for developing new analgesics .

Anticancer Activity

The anticancer properties of tetrahydroquinoline derivatives are also noteworthy. Various studies have demonstrated that these compounds can inhibit the proliferation of cancer cells across different types, including colorectal and cervical cancers. The structure-activity relationship (SAR) studies indicate that modifications at the 8-position can enhance their antiproliferative effects .

Cardiovascular Applications

Some derivatives of tetrahydroquinolines are being researched for their potential to manage cardiovascular diseases by acting as cholesterol ester transfer protein inhibitors . This mechanism could help ameliorate conditions related to hypercholesterolemia .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with various biological targets. These studies reveal strong binding affinities with proteins involved in inflammatory responses and cancer progression, indicating that this compound could serve as a lead molecule for future drug development efforts aimed at multiple therapeutic areas .

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Antibiotic activity | Effective against various bacterial strains |

| Neurological | Neuroprotection | Potential treatment for Alzheimer’s and Parkinson’s diseases |

| Pain Management | Analgesic properties | Reduces neuropathic pain in animal models |

| Anticancer | Antiproliferative | Inhibits cancer cell growth in multiple cancer types |

| Cardiovascular | Cholesterol management | Acts as a cholesterol ester transfer protein inhibitor |

| Molecular Docking | Protein interaction | Strong binding with inflammatory and cancer-related proteins |

Mechanism of Action

The exact mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and fluorine functional groups. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Positional Fluorine Isomers

Differences in fluorine substitution significantly alter reactivity and biological activity. Key analogues include:

Key Observations :

Amine-Substituted Analogues

Variations in amine substituents modulate pharmacological properties:

Key Observations :

Functionalized Derivatives

Additional functional groups expand utility in drug discovery:

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Molecular Formula: C9H10FN

Molecular Weight: 165.18 g/mol

IUPAC Name: this compound

Structure: The compound features a tetrahydroquinoline core with a fluorine substituent at the 8-position and an amine group at the 3-position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown inhibitory activity against nitric oxide synthase (NOS), which is crucial in various physiological processes including vasodilation and neurotransmission.

In a structure–activity relationship (SAR) study, it was found that the presence of the fluorine atom at the 8-position affects the binding affinity and selectivity towards nNOS compared to other isoforms:

| Compound | IC50 (nM) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|

| Unsubstituted Analog | 0.58 | 6 |

| 8-Fluoro Analog | 3.36 | 1.5 |

The data indicates that while the fluorine substitution reduces potency against nNOS, it still retains significant inhibitory effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to the active site of NOS, inhibiting the conversion of L-arginine to L-citrulline, thereby reducing nitric oxide production. This action can lead to various pharmacological effects such as anti-inflammatory and analgesic activities .

Case Studies

Several studies have highlighted the therapeutic potential of this compound in animal models:

- Neuropathic Pain Model: In a rat model of neuropathic pain induced by spinal nerve ligation, administration of this compound significantly reduced thermal hyperalgesia at doses of 30 mg/kg .

- Dural Inflammation Model: The compound also demonstrated efficacy in reducing tactile hyperesthesia in a model relevant to migraine pain when administered orally at similar doses .

Q & A

Basic: What are the recommended synthetic routes for 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine, and how can reaction conditions be optimized?

Answer:

A common synthetic approach involves reductive amination or cyclization strategies. For example, a related compound, 1-(2-(dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine, was synthesized via a multi-step procedure starting from fluorinated precursors, achieving an 89% yield using optimized amine coupling and hydrogenation conditions . Key parameters for optimization include:

- Catalyst selection : Palladium or platinum catalysts for hydrogenation steps.

- Temperature control : Maintaining 50–80°C during cyclization to prevent side reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability.

- Purification : Column chromatography with silica gel or reverse-phase HPLC for high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- 1H/13C NMR : Critical for confirming the amine proton environment (δ 2.5–3.5 ppm) and fluorine-induced deshielding effects on adjacent carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed MH+ at m/z 238 for a fluorinated analog) .

- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydroquinoline ring conformation .

- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Advanced: How does the fluorine substitution at the 8-position influence the compound’s electronic properties and receptor binding affinity?

Answer:

The 8-fluoro group exerts strong electron-withdrawing effects, altering:

- Electron density : Reduces basicity of the amine group (pKa shift), impacting protonation states in physiological conditions.

- Receptor interactions : Fluorine’s van der Waals radius enhances hydrophobic interactions with target receptors (e.g., dopamine D2 receptors), as seen in structurally similar tetrahydroquinolines . Computational docking studies suggest the 8-fluoro group stabilizes binding via halogen bonding with tyrosine residues in active sites .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) drastically alter activity (e.g., neuroprotective vs. antiproliferative effects) .

- Assay variability : Standardize in vitro models (e.g., mitochondrial complex I inhibition assays vs. oxidative stress markers) .

- Dosage regimes : Pharmacokinetic profiling (e.g., plasma stability, metabolite identification) clarifies dose-response discrepancies .

Advanced: How can computational modeling be integrated into the design of this compound derivatives to enhance target selectivity?

Answer:

- Molecular dynamics (MD) simulations : Predict binding modes to receptors (e.g., dopamine D2) and optimize steric compatibility .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC50 values for mitochondrial targets .

- ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .

Advanced: What in vitro assays are suitable for evaluating the compound’s interaction with mitochondrial complex I and oxidative stress pathways?

Answer:

- Mitochondrial respiration assays : Measure oxygen consumption rate (OCR) in SH-SY5Y cells using Seahorse XF Analyzers .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species (ROS) in HepG2 cells treated with the compound .

- NADH/NAD+ ratio analysis : Reflects complex I inhibition via spectrophotometry .

Basic: What are the critical parameters for ensuring purity and stability during the storage of this compound?

Answer:

- Storage conditions : Argon atmosphere at –20°C to prevent amine oxidation .

- Purity validation : HPLC with UV detection (λ = 254 nm) and C18 columns; acceptance criteria: ≥98% purity .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor impurity profiles .

Advanced: How do stereochemical variations at the 3-amine position affect the compound’s pharmacological profile?

Answer:

- Enantioselectivity : (S)-isomers show higher affinity for serotonin transporters compared to (R)-isomers in analogs (e.g., 5,6,7,8-tetrahydroquinolin-8-amine derivatives) .

- Metabolic stability : Chiral centers influence cytochrome P450 metabolism; e.g., (S)-configured amines exhibit longer half-lives in liver microsomes .

- Crystallography : Resolve enantiomer-specific hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.